cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the cyclopropyl group. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Piperidine Ring: Similar cyclization reactions are used to form the piperidine ring.
Introduction of Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone is unique due to the combination of its cyclopropyl, pyrrolidine, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-14-17-2-1-11-23(17)21(26)16-5-7-18(8-6-16)27-19-9-12-22(13-10-19)20(25)15-3-4-15/h5-8,15,17,19,24H,1-4,9-14H2/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARWISZRHBSGFC-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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